N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a furan ring, a methoxybenzenesulfonyl group, and a propan-2-yloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple stepsThe final step involves the coupling of the intermediate with 4-(propan-2-yloxy)benzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonyl group are key functional moieties that enable the compound to bind to proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide: Similar structure with a fluorine atom instead of the propan-2-yloxy group.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a benzohydrazide moiety.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group differentiates it from similar compounds and may enhance its solubility and bioavailability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-16(2)30-19-8-6-17(7-9-19)23(25)24-15-22(21-5-4-14-29-21)31(26,27)20-12-10-18(28-3)11-13-20/h4-14,16,22H,15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEMMBQSRKNOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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